molecular formula C16H14O2 B588417 (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 CAS No. 1329799-73-6

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

Cat. No. B588417
M. Wt: 246.335
InChI Key: NELNWZJOZOSDFH-ROKNWGGVSA-N
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Description

Labeled Vitamin K1 intermediate.

Scientific Research Applications

Solvent Effects in Chemical Reactions

The compound's behavior in various solvent environments is significant, as evidenced by studies on the solvent effect on the retro-Diels-Alder reaction involving a structurally similar compound. This reaction was studied kinetically in 16 different solvents, demonstrating the compound's interactions with solvents as electrophiles, affecting the reaction's activation energy (Desimoni et al., 1992).

Ring Opening Reactions

Research has shown that acid-promoted ring opening of compounds structurally related to our compound of interest leads to various yields of different products. This indicates the compound's potential in synthetic chemistry, especially in forming new molecular structures through ring opening (Marchand et al., 1998).

Role in Diels-Alder Reactions

The compound plays a role in Diels-Alder reactions, as observed in studies involving similar compounds. These reactions are crucial for creating complex organic structures and have implications in synthetic organic chemistry (Chandler & Stoodley, 1980).

Effect of Water Concentration in Reactions

The impact of water concentration on cycloaddition reactions involving compounds like (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 has been studied. This research is essential for understanding how water concentration influences chemical reactions and solvent effects (Rispens & Engberts, 2005).

Synthesis of Intermediates

The compound is also significant in synthesizing intermediates related to anthracyclinones, which are important in medicinal chemistry and drug development. These intermediates are crucial for creating various pharmaceutical compounds (Preston et al., 1985).

properties

CAS RN

1329799-73-6

Product Name

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

Molecular Formula

C16H14O2

Molecular Weight

246.335

InChI

InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D

InChI Key

NELNWZJOZOSDFH-ROKNWGGVSA-N

SMILES

CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3

synonyms

(1α,4α,4aα,9aα)-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
Reactant of Route 2
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
Reactant of Route 3
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
Reactant of Route 4
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
Reactant of Route 5
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
Reactant of Route 6
Reactant of Route 6
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

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